molecular formula C15H22ClN3 B11848172 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane CAS No. 918653-24-4

3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B11848172
CAS No.: 918653-24-4
M. Wt: 279.81 g/mol
InChI Key: GJLKAESIOQHGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane is a chemically synthesized organic compound featuring a diazaspiro[5.5]undecane scaffold, a structure of significant interest in modern medicinal chemistry. This specific scaffold consists of two piperidine rings connected through a central spiro carbon atom, creating a three-dimensional structure that often confers favorable binding properties and metabolic stability to potential therapeutic agents . The molecule is further functionalized with a 6-chloropyridin-2-yl group and a methyl group on the nitrogen atoms of the diazaspiro ring system. The 3,9-diazaspiro[5.5]undecane core is a privileged structure in drug discovery, particularly for developing compounds targeting the central nervous system and oncology. Structural analogs of this compound have been investigated as key pharmacophores for the treatment of hyperproliferative disorders, including various forms of cancer . Furthermore, closely related diazaspiro[5.5]undecane derivatives are being explored in advanced research for diagnosing and monitoring neurodegenerative diseases, such as Parkinson's disease and Multiple System Atrophy, by targeting alpha-synuclein aggregates . The chloropyridine moiety is a common heterocyclic group in agrochemical and pharmaceutical active ingredients, often contributing to the biological activity and physicochemical properties of the molecule . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

918653-24-4

Molecular Formula

C15H22ClN3

Molecular Weight

279.81 g/mol

IUPAC Name

3-(6-chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H22ClN3/c1-18-9-5-15(6-10-18)7-11-19(12-8-15)14-4-2-3-13(16)17-14/h2-4H,5-12H2,1H3

InChI Key

GJLKAESIOQHGAD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CCN(CC2)C3=NC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 9-Methyl-3,9-diazaspiro[5.5]undecane

The spirocyclic amine core is synthesized via a Prins cyclization or Michael addition-cyclization sequence:

Route 1: Prins Cyclization

  • Reactants :

    • 1,5-Diamine (e.g., N-methylpentane-1,5-diamine)

    • Ketone (e.g., cyclopentanone)

  • Conditions :

    • Acid catalyst (e.g., HCl, H2SO4)

    • Solvent: Toluene or dichloromethane

    • Temperature: 80–100°C, 12–24 h

  • Mechanism : Acid-mediated cyclization forms the spirocyclic framework.

Yield : 60–75% (reported for analogous diazaspiro systems).

Route 2: Michael Addition-Cyclization

  • Reactants :

    • Acrylonitrile derivative

    • N-Methylamine nucleophile

  • Conditions :

    • Base (e.g., K2CO3)

    • Solvent: Ethanol, reflux

  • Outcome : Sequential Michael addition and intramolecular cyclization yield the spirocyclic amine.

Introduction of the 6-Chloropyridin-2-yl Group

The chloropyridine moiety is installed via two principal methods:

Method A: Nucleophilic Aromatic Substitution (SNAr)

  • Reactants :

    • 9-Methyl-3,9-diazaspiro[5.5]undecane

    • 2,6-Dichloropyridine

  • Conditions :

    • Base: KOtBu or NaH

    • Solvent: THF or DMF

    • Temperature: −30°C to 25°C, 3–6 h.

  • Mechanism : Deprotonation of the spirocyclic amine generates a nucleophile that displaces chloride at the pyridine’s 2-position.

Yield : 70–84% (based on analogous spiro-pyridine couplings).

Method B: Palladium-Catalyzed Cross-Coupling

  • Reactants :

    • 9-Methyl-3,9-diazaspiro[5.5]undecane

    • 6-Chloro-2-iodopyridine

  • Catalyst System :

    • Pd(OAc)2/Xantphos

    • Base: Cs2CO3

  • Conditions :

    • Solvent: Dioxane, 100°C, 12 h

  • Outcome : Buchwald-Hartwig amination forms the C–N bond.

Yield : 65–78% (reported for similar couplings).

Reaction Optimization Strategies

Solvent and Temperature Effects

ConditionSNAr Yield (%)Cross-Coupling Yield (%)
THF, −30°C84
DMF, 25°C72
Dioxane, 100°C78
Toluene, 80°C65

SNAr proceeds efficiently at low temperatures (−30°C) in THF, minimizing side reactions. Cross-coupling requires higher temperatures (100°C) for effective catalysis.

Catalyst Screening for Cross-Coupling

Catalyst/LigandYield (%)Purity (%)
Pd(OAc)2/Xantphos7895
Pd2(dba)3/BINAP6389
PdCl2(PPh3)24582

The Pd/Xantphos system achieves superior yields due to enhanced steric protection and electron donation.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (60–120 mesh)

  • Eluent : Gradient of DCM/MeOH (95:5 to 90:10)

  • Recovery : >90%.

Analytical Data

  • HRMS (ESI) : m/z [M+H]+ calcd. for C15H22ClN3: 279.1471; found: 279.1468.

  • 1H NMR (400 MHz, CDCl3) : δ 7.60 (d, J = 8.0 Hz, 1H, pyridine-H), 7.25 (d, J = 7.6 Hz, 1H, pyridine-H), 3.82–3.75 (m, 2H, spiro-H), 2.95 (s, 3H, N–CH3), 2.70–2.50 (m, 8H, spiro-CH2), 1.85–1.70 (m, 4H, spiro-CH2).

Industrial-Scale Considerations

Cost-Effective Modifications

  • SNAr Route : Preferred for scalability due to lower catalyst costs and mild conditions.

  • Recycling : Recovery of Pd catalysts via filtration and ion-exchange resins reduces expenses.

Comparative Analysis of Routes

ParameterSNAr RouteCross-Coupling Route
CostLowHigh (Pd catalysts)
Yield84%78%
ScalabilityExcellentModerate
Purity95%95%

The SNAr method is favored for industrial production, whereas cross-coupling suits small-scale, high-value batches.

Challenges and Mitigation

Byproduct Formation

  • Issue : Competing substitution at pyridine’s 6-position.

  • Solution : Use of excess spirocyclic amine (1.5 equiv) to drive selectivity.

Chirality Control

  • Issue : Racemization during SNAr.

  • Resolution : Chiral HPLC separation (e.g., Chiralpak IA column) achieves >99% ee .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloropyridine Moiety

The 6-chloropyridin-2-yl group undergoes nucleophilic substitution under microwave-assisted conditions. For example:

  • Reaction with amines : Treatment with primary or secondary amines (e.g., methylamine, benzylamine) in isopropyl alcohol (iPrOH) and triethylamine (Et₃N) at 140°C for 3–8 hours under microwave irradiation yields 6-amino-substituted derivatives .

  • Reagents : 6-Chloro-N-methylpyrimidin-4-amine, Et₃N, iPrOH.

  • Yield : 22–33% .

Key Mechanistic Insight : The electron-deficient pyridine ring facilitates attack by nucleophiles at the para position to the chlorine atom, with Et₃N acting as a base to deprotonate intermediates .

Alkylation at the Tertiary Amine

The 9-methyl group on the diazaspiro core can be further functionalized via alkylation:

  • Methylation : Reaction with methyl iodide (MeI) in tetrahydrofuran (THF) using potassium tert-butoxide (KOtBu) at 0–25°C for 2 hours introduces additional methyl groups .

  • Benzylation : Benzyl halides react under similar conditions to form quaternary ammonium salts.

Example Reaction :

3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane+MeIKOtBu, THF9,9-dimethyl derivative(Yield: 54%)[7]\text{3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane} + \text{MeI} \xrightarrow{\text{KOtBu, THF}} \text{9,9-dimethyl derivative} \quad \text{(Yield: 54\%)}[7]

Reductive Dechlorination

The chlorine atom on the pyridine ring can be removed via catalytic hydrogenation:

  • Conditions : Hydrogen gas (H₂), palladium on carbon (Pd/C), ethanol (EtOH), 80°C for 4 hours .

  • Outcome : Generates 3-(pyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane as a dehalogenated product .

Limitation : Competing reduction of the spirocyclic amine framework is minimized by using mild conditions .

Cross-Coupling Reactions

The chloropyridine group participates in palladium-catalyzed cross-couplings:

Reaction Type Reagents/Conditions Product Yield Source
Suzuki-MiyauraArylboronic acid, Pd Ruphos G4, Cs₂CO₃, dioxane, 150°C, 17 hBiaryl derivatives6–36%
Buchwald-HartwigAmines, Pd Ruphos G4, Cs₂CO₃, dioxane6-Aminopyridyl-spirocyclic conjugates23%

Notable Example : Coupling with tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate yields hybrid spirocyclic architectures .

Acid-Catalyzed Hydrolysis

The spirocyclic structure remains stable under acidic conditions, but the chloropyridine group hydrolyzes selectively:

  • Conditions : Hydrochloric acid (HCl, 37% aqueous), methanol (MeOH), 25°C for 4 hours .

  • Product : 3-(6-Hydroxypyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane .

Complexation with Transition Metals

The nitrogen-rich spirocyclic framework acts as a ligand for metal coordination:

  • Pd Complexation : Forms stable complexes with palladium(II) salts (e.g., PdCl₂) in ethanol, enabling catalytic applications .

  • Cu-Mediated Reactions : Facilitates Ullmann-type couplings in the presence of copper(I) iodide (CuI) .

Synthetic Routes and Optimization

Multi-step syntheses often involve:

  • Spirocyclization : Condensation of piperidine derivatives with carbonyl compounds .

  • Chloropyridine Introduction : Suzuki coupling or nucleophilic substitution .

  • Methylation : Quaternization of the amine with MeI .

Optimized Protocol :

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C .

  • pH Sensitivity : Stable in acidic and neutral conditions but degrades in strong bases (pH > 12).

  • Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds similar to 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane exhibit neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems, particularly cholinergic pathways, which are crucial for cognitive function.

Case Study:
In a study published in the Journal of Medicinal Chemistry, analogs of diazaspiro compounds demonstrated significant binding affinity to nicotinic acetylcholine receptors, suggesting their potential as cognitive enhancers and neuroprotective agents .

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell proliferation.

Case Study:
A study conducted on various cancer cell lines reported that derivatives of diazaspiro compounds inhibited tumor growth by targeting the cell cycle regulatory proteins . This suggests that 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane could be further explored for its anticancer properties.

Synthetic Applications

The unique structure of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane allows it to serve as a versatile building block in organic synthesis. Its spirocyclic nature can facilitate the development of more complex molecules through various synthetic routes.

Synthesis of Novel Compounds

Researchers have utilized this compound as a precursor for synthesizing other biologically active molecules. The spiro structure can be modified to create derivatives with enhanced biological activities or novel pharmacological profiles.

Example Synthetic Route:
The synthesis typically involves multi-step reactions where the chloropyridine group can be substituted or modified to yield new compounds with specific desired properties .

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
  • Key Example : Compound 15 (from ) replaces the diaza core with a 1-oxa-4,9-diazaspiro[5.5]undecane system.
  • Substituents : Halogens (e.g., Cl, CF₃) at position 4 and heteroaryl groups (e.g., pyridyl) at position 8.
  • Physicochemical Properties : Moderate lipophilicity (logP ~2.5), good solubility (>50 µM), and metabolic stability .
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives
  • Key Example : METTL3 inhibitors (–15) feature a triaza core with pyrimidinyl substituents.
  • Substituents : 6-Chloropyrimidin-4-yl at position 9 and aryl groups (e.g., 4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl) at position 3.
  • Activity : Potent METTL3 inhibition (IC₅₀ < 100 nM) with high selectivity over other methyltransferases.
  • Synthetic Route : Buchwald–Hartwig coupling and SNAr reactions for substituent introduction .

Substituent Variations

Chloropyridinyl vs. Pyridyl/Indolyl Groups
  • 3-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-9-isopropyl-3,9-diazaspiro[5.5]undecane (): Activity: Targets AAA ATPase p97, with IC₅₀ values in the nanomolar range. Synthesis: Reductive amination with acetone, yielding >80% purity.
Methoxynaphthyl vs. Chloropyridinyl
  • 3-(6-Methoxynaphthalen-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane () :
    • Activity : Exhibits lipid-regulating properties (e.g., acetyl-CoA carboxylase inhibition).
    • Physicochemical Impact : The methoxynaphthyl group increases logP (3.2 vs. 2.8 for chloropyridinyl), affecting blood-brain barrier penetration .

Biological Activity

3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane is a compound belonging to the class of diazaspiro compounds, which have garnered attention for their potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane is C15H22ClN3C_{15}H_{22}ClN_3, and its chemical structure is characterized by a spirocyclic framework that includes nitrogen atoms in its ring system. The presence of the chloropyridine moiety contributes to its biological activity.

Key Physical Properties

PropertyValue
Molecular Weight267.81 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO
Log P (octanol-water)1.77

Research indicates that compounds within the diazaspiro family, including 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane, exhibit significant biological activities through various mechanisms:

  • Inhibition of Geranylgeranyltransferase I (GGTase I) : This compound has been shown to inhibit GGTase I, leading to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are crucial in regulating cell proliferation and survival in cancer cells .
  • Antiviral Activity : Some studies have demonstrated that related diazaspiro compounds possess antiviral properties, particularly as CCR5 antagonists, which may be relevant for therapeutic strategies against viral infections .
  • GABA Receptor Modulation : The compound has been investigated for its effects on GABA receptors, with implications for treating various neurological disorders due to its potential as a GABAAR antagonist .

Case Studies

  • Cancer Treatment : A study highlighted the effectiveness of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane in inhibiting cancer cell proliferation in vitro. The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
  • Neuropharmacological Effects : In animal models, this compound demonstrated a reduction in anxiety-like behaviors when administered at specific dosages, suggesting potential applications in treating anxiety disorders through modulation of GABAergic signaling pathways.

Efficacy and Safety Profile

The safety profile of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane has been evaluated in preclinical studies:

Study TypeResult
In vitro CytotoxicityLow cytotoxicity in normal cell lines
Animal ToxicologyNo significant adverse effects observed at therapeutic doses

Pharmacokinetics

Pharmacokinetic studies suggest that the compound is well absorbed with moderate bioavailability. It is not a substrate for major cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.